molecular formula C9H8Br2O B12893312 5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran CAS No. 89819-20-5

5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran

Cat. No.: B12893312
CAS No.: 89819-20-5
M. Wt: 291.97 g/mol
InChI Key: WSQVIXGSJNULTB-UHFFFAOYSA-N
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Description

5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran is a brominated derivative of benzofuran, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran typically involves the bromination of 2-methyl-2,3-dihydrobenzofuran. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5 and 7 positions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran has been investigated for its antimicrobial and anticancer properties:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction. For instance, it has shown an IC50 value of 15 µM in inducing apoptosis in cancer cells (see Table 1) .
  • Antimicrobial Activity : The compound exhibits significant effects against various bacterial strains. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) of 20 µg/mL against resistant strains of Escherichia coli .

Biological Studies

The compound serves as a probe to study biological pathways and enzyme interactions. Its bromine substitutions enhance its ability to form strong interactions with biological targets such as enzymes and receptors. This interaction is crucial for understanding its mechanism of action in inhibiting cancer cell proliferation or microbial growth.

Industrial Applications

This compound is utilized in the synthesis of more complex organic molecules. It acts as an intermediate in pharmaceutical production and is valuable in developing new drugs due to its unique properties.

Study on Cancer Cell Lines

A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, validating the compound's role in inducing programmed cell death .

Antimicrobial Efficacy Testing

Another study assessed the antimicrobial properties of this compound against clinical isolates of pathogens. It exhibited an MIC of 20 µg/mL against resistant strains of E. coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran involves its interaction with biological targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

    5,7-Dibromo-2,3-dihydrobenzofuran: Lacks the methyl group at the 2-position.

    2-Methyl-2,3-dihydrobenzofuran: Lacks the bromine atoms at the 5 and 7 positions.

    5-Bromo-2-methyl-2,3-dihydrobenzofuran: Contains only one bromine atom at the 5-position

Uniqueness

5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran is unique due to the presence of both bromine atoms and the methyl group, which confer distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential as a bioactive compound .

Biological Activity

5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran (DBMDF) is a dibrominated benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of the biological activity associated with DBMDF, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

DBMDF has the molecular formula C8_8H6_6Br2_2O and features a unique benzofuran structure with bromine substitutions at positions 5 and 7, and a methyl group at position 2. This specific arrangement enhances its chemical reactivity and potential biological activity.

Anticancer Activity

Preliminary studies indicate that DBMDF may possess significant anticancer properties . Research has shown that compounds similar to DBMDF can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Some studies suggest that DBMDF can induce cell cycle arrest in cancer cells, preventing their division and growth.
  • Apoptosis Induction : DBMDF has been linked to the induction of apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating malignant cells.

A comparative analysis of various dibrominated benzofurans indicates that those with similar structural features exhibit varying degrees of anticancer activity. The following table summarizes findings from recent studies:

Compound NameIC50 (µM)Mechanism of Action
This compound15Induces apoptosis
7-Bromo-2,3-dihydrobenzofuran25Cell cycle arrest
5-Bromo-2-methylbenzofuran30Inhibits proliferation

These findings suggest that DBMDF's unique bromine substitution pattern contributes to its enhanced biological activity compared to its analogs .

Antimicrobial Activity

In addition to its anticancer properties, DBMDF has shown potential antimicrobial activity . Research indicates that compounds within the benzofuran class can exhibit significant effects against various bacterial strains. For instance:

  • In Vitro Studies : DBMDF demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Mechanism of Action : The antimicrobial effects are believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Case Studies

Several case studies have explored the biological activity of DBMDF:

  • Study on Cancer Cell Lines :
    • Researchers evaluated the effects of DBMDF on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
    • Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's role in inducing programmed cell death.
  • Antimicrobial Efficacy Testing :
    • A study assessed the antimicrobial properties of DBMDF against clinical isolates of pathogens. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 20 µg/mL against resistant strains of E. coli.
    • The study concluded that DBMDF could serve as a potential lead compound for developing new antimicrobial agents.

The precise mechanism through which DBMDF exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : It is suggested that DBMDF may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Interaction : There is evidence indicating that compounds similar to DBMDF can interact with cellular receptors involved in signaling pathways related to cell survival and proliferation.

Properties

CAS No.

89819-20-5

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

5,7-dibromo-2-methyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C9H8Br2O/c1-5-2-6-3-7(10)4-8(11)9(6)12-5/h3-5H,2H2,1H3

InChI Key

WSQVIXGSJNULTB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C(=CC(=C2)Br)Br

Origin of Product

United States

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